4-(Hydroxymethyl)-6-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile
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Overview
Description
4-(Hydroxymethyl)-6-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile is a heterocyclic compound with a unique structure that includes a hydroxymethyl group, a methyl group, and a nitrile group attached to a dihydropyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Hydroxymethyl)-6-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile can be achieved through several synthetic routes. One common method involves the reaction of 4-hydroxymethyl-2-methylpyridine with cyanogen bromide under basic conditions. The reaction typically proceeds as follows:
Starting Materials: 4-hydroxymethyl-2-methylpyridine and cyanogen bromide.
Reaction Conditions: The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate.
Procedure: The starting materials are mixed in a suitable solvent, such as ethanol or methanol, and the reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.
Isolation: The product is isolated by filtration or extraction, followed by purification using techniques such as recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can lead to large-scale production with high purity.
Chemical Reactions Analysis
Types of Reactions
4-(Hydroxymethyl)-6-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: The hydroxymethyl group can undergo substitution reactions with halogens or other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using thionyl chloride or phosphorus tribromide.
Major Products
Oxidation: 4-(Carboxymethyl)-6-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile.
Reduction: 4-(Hydroxymethyl)-6-methyl-2-oxo-1,2-dihydropyridine-3-amine.
Substitution: 4-(Halomethyl)-6-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile.
Scientific Research Applications
4-(Hydroxymethyl)-6-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors or receptor modulators.
Industry: Utilized in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 4-(Hydroxymethyl)-6-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile involves its interaction with specific molecular targets. For example, in biological systems, it may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing substrate binding. The hydroxymethyl and nitrile groups play crucial roles in these interactions, contributing to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
4-(Hydroxymethyl)-2-methylpyridine: Lacks the nitrile group, making it less reactive in certain chemical reactions.
6-Methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile: Lacks the hydroxymethyl group, reducing its potential for certain substitutions and oxidations.
4-(Hydroxymethyl)-6-methyl-2-oxo-1,2-dihydropyridine:
Uniqueness
4-(Hydroxymethyl)-6-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile is unique due to the presence of both the hydroxymethyl and nitrile groups, which confer distinct chemical reactivity and potential for diverse applications. Its structure allows for a wide range of chemical modifications, making it a versatile compound in synthetic chemistry and various research fields.
Properties
Molecular Formula |
C8H8N2O2 |
---|---|
Molecular Weight |
164.16 g/mol |
IUPAC Name |
4-(hydroxymethyl)-6-methyl-2-oxo-1H-pyridine-3-carbonitrile |
InChI |
InChI=1S/C8H8N2O2/c1-5-2-6(4-11)7(3-9)8(12)10-5/h2,11H,4H2,1H3,(H,10,12) |
InChI Key |
KKWSBNIZSMISNA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=O)N1)C#N)CO |
Origin of Product |
United States |
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